molecular formula C18H25N5O3S B6458995 8-cyclopentyl-2-(4-methanesulfonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2548981-65-1

8-cyclopentyl-2-(4-methanesulfonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No. B6458995
CAS RN: 2548981-65-1
M. Wt: 391.5 g/mol
InChI Key: LYSQJFNYBAKYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a selective cyclin-dependent kinase 4 (CDK4) inhibitor . It is useful for treating inflammation and cell proliferative diseases such as cancer and restenosis .


Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular formula of this compound is C24H29N7O . It belongs to the class of pyridopyrimidines .


Chemical Reactions Analysis

This compound is extensively metabolized by cytochrome P450 3A4 . It exhibits a large inter-individual variability in exposure (coefficient of variation range 40–95% for minimum plasma concentration), and its brain penetration is limited by efflux transporters .

Safety and Hazards

The compound has hazard statements H302-H315-H319-H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The success of imatinib, a BCR-ABL inhibitor for the treatment of chronic myelogenous leukemia, has created a great impetus for the development of additional kinase inhibitors as therapeutic agents . This compound, as a potent inhibitor of CDK4, could be a promising candidate for future research and development in the treatment of cancer and other cell proliferative diseases .

Biochemical Analysis

Biochemical Properties

8-cyclopentyl-2-(4-methanesulfonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) . These interactions are essential for regulating cell cycle progression and metabolic pathways. The compound binds to the active sites of these kinases, inhibiting their activity and thereby affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in tumor cells at nanomolar concentrations . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it affects the CDK4/CYCLIN D1 and ARK5 pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with key biomolecules. It inhibits the activity of CDK4 and ARK5 by binding to their active sites, preventing substrate phosphorylation . This inhibition disrupts the cell cycle and metabolic processes, leading to changes in gene expression and cellular function. The compound’s ability to induce apoptosis is linked to its impact on these critical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular function. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target kinases and persistent apoptotic effects in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating an optimal dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with CDK4 and ARK5 . These interactions affect metabolic flux and metabolite levels, influencing cellular energy balance and biosynthetic processes. The compound’s impact on these pathways is critical for its therapeutic potential, as it can modulate cellular metabolism to inhibit tumor growth.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, enhancing its efficacy . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to the nucleus and mitochondria is particularly important for its role in regulating cell cycle and apoptosis.

properties

IUPAC Name

8-cyclopentyl-5-methyl-2-(4-methylsulfonylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-13-11-16(24)23(14-5-3-4-6-14)17-15(13)12-19-18(20-17)21-7-9-22(10-8-21)27(2,25)26/h11-12,14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSQJFNYBAKYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)N3CCN(CC3)S(=O)(=O)C)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.